Drug-Likeness Score (QED) vs. Major FDA-Approved Pyrazine Drugs
The Quantitative Estimate of Drug-likeness (QED) for N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is 0.85, as calculated from its molecular descriptors [1]. This exceeds the mean QED of marketed oral drugs (approximately 0.67 based on the Bickerton et al. dataset) and surpasses representative pyrazine-containing drugs such as pyrazinamide (QED ≈ 0.74; MW 123.11, clogP −0.6, TPSA 68.0), imatinib (QED ≈ 0.32), and varenicline (QED ≈ 0.66). The high QED derives from its balanced clogP (1.10), moderate molecular weight (235.33), low hydrogen bond donor count (1), and acceptable TPSA (37.27), placing it in a favorable region of drug-like chemical space suitable for fragment-based or lead-like screening libraries.
| Evidence Dimension | Quantitative Estimate of Drug-likeness (QED 0–1 scale) |
|---|---|
| Target Compound Data | QED = 0.85; MW = 235.33; clogP = 1.10; HBD = 1; HBA = 4; TPSA = 37.27 Ų |
| Comparator Or Baseline | Marketed oral drug mean QED ≈ 0.67 (Bickerton et al., 2012); Pyrazinamide QED ≈ 0.74; Imatinib QED ≈ 0.32; Varenicline QED ≈ 0.66 |
| Quantified Difference | Target compound QED is +0.18 above the mean marketed oral drug (0.67) and +0.11 above pyrazinamide (0.74); 1.3× the QED of the average oral drug |
| Conditions | In silico QED calculation based on molecular descriptors (MW, logP, HBD, HBA, TPSA, rotatable bonds, aromatic rings, alerts) from the SILDrug/ECBD database |
Why This Matters
A QED of 0.85 indicates suitability for lead-like screening collections where balanced physicochemical profiles are correlated with favorable downstream ADME properties, reducing attrition risk relative to less balanced pyrazine-containing chemical matter.
- [1] SILDrug/ECBD Database. EOS72331: N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS72331/ View Source
